

# Flonoltinib Maleate: A Technical Profile of JAK Family Kinase Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: B13838645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Flonoltinib maleate** (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent and selective inhibitor of Janus kinase 2 (JAK2).<sup>[1][2]</sup> The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.<sup>[3]</sup> This signaling is essential for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.<sup>[3][4]</sup>

Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects and improving safety profiles.<sup>[1][2][5]</sup> For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3 inhibition can also impact immune function.<sup>[4]</sup> Flonoltinib's high selectivity for JAK2 is attributed to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1) domains of JAK2.<sup>[4][5][6]</sup> This technical guide provides a detailed overview of the selectivity profile of Flonoltinib, the experimental methods used for its characterization, and the underlying signaling pathway it modulates.

## Quantitative Selectivity Profile

The inhibitory activity of **Flonoltinib maleate** is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.

Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of JAK2, with significant selectivity over other JAK family kinases.[\[1\]](#)[\[2\]](#)[\[7\]](#)

| Target Kinase       | Flonoltinib Maleate IC50 (nM)                                                                           | Selectivity Fold (vs. JAK2) |
|---------------------|---------------------------------------------------------------------------------------------------------|-----------------------------|
| JAK1                | 26                                                                                                      | ~37x                        |
| JAK2                | 0.7 - 0.8                                                                                               | 1x                          |
| JAK3                | 39                                                                                                      | ~56x                        |
| TYK2                | Data not consistently available,<br>but selectivity is ~80-fold<br>greater for JAK2 <a href="#">[2]</a> | ~80x                        |
| JAK2 (V617F mutant) | 1.4                                                                                                     | ~2x                         |
| FLT3                | 4 - 15                                                                                                  | ~6-21x                      |

Table 1: Summary of Flonoltinib Maleate IC50 values against JAK family kinases and FLT3. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#) The selectivity fold is calculated based on the 0.7 nM value for JAK2.

The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[\[2\]](#) The compound also potently inhibits the common JAK2-V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3 (FLT3), a target in certain leukemias.[\[1\]](#)[\[8\]](#)[\[9\]](#)

# Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC<sub>50</sub> values for kinase inhibitors like Flonoltinib is typically performed using in vitro biochemical assays.[\[10\]](#)[\[11\]](#) The following protocol describes a representative method based on Homogeneous Time-Resolved Fluorescence (HTRF).

**Objective:** To determine the concentration-dependent inhibition of JAK family kinase activity by **Flonoltinib maleate** and calculate IC<sub>50</sub> values.

## Materials:

- Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.  
[\[12\]](#)
- Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).  
[\[12\]](#)
- Inhibitor: **Flonoltinib maleate**, serially diluted in DMSO.
- Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).  
[\[12\]](#)
- Equipment: Microplate reader capable of HTRF detection.

## Methodology:

- Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific concentration of Flonoltinib (or DMSO for control).
- Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically kept near its Michaelis-Menten constant (K<sub>m</sub>) for the specific kinase.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.  
[\[12\]](#)

- Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which chelates the Mg<sup>2+</sup> ions necessary for kinase activity.[12]
- Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor (e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only to the phosphorylated tyrosine residues on the substrate.
- Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close proximity, generating a FRET signal.
- Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO control. The IC<sub>50</sub> value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

## Visualizations: Signaling Pathway and Experimental Workflow

Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pvreporter.com [pvreporter.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary\_ki [bindingdb.org]

- To cite this document: BenchChem. [Flonoltinib Maleate: A Technical Profile of JAK Family Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13838645#flonoltinib-maleate-selectivity-profile-for-jak-family-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)